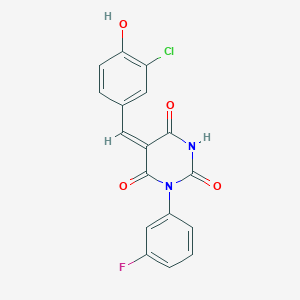![molecular formula C14H15N7O4 B5907794 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime](/img/structure/B5907794.png)
4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime, commonly known as NBT, is a potent inhibitor of various enzymes, including nitric oxide synthase (NOS) and xanthine oxidase (XO). NBT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Wirkmechanismus
NBT inhibits the activity of 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime and XO by binding to their active sites and blocking the production of NO and ROS, respectively. 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime is an enzyme that catalyzes the production of NO, which is involved in various physiological processes, including vasodilation, neurotransmission, and immune response. XO is an enzyme that catalyzes the production of ROS, which are involved in various pathological processes, including inflammation and oxidative stress.
Biochemical and Physiological Effects:
NBT has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. NBT inhibits the production of NO and ROS, which contribute to inflammation and oxidative stress. NBT also inhibits the growth and proliferation of cancer cells by blocking the activity of 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NBT in lab experiments is its potent inhibitory activity against 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime and XO, which makes it a useful tool for studying the role of these enzymes in various physiological and pathological processes. However, one of the limitations of using NBT is its potential toxicity and side effects, which may affect the interpretation of the experimental results.
Zukünftige Richtungen
There are several future directions for the research on NBT. One of the areas of interest is the development of novel NBT analogs with improved potency and selectivity against 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime and XO. Another area of interest is the investigation of the potential therapeutic applications of NBT in other diseases, such as neurodegenerative diseases and diabetes. Additionally, the elucidation of the molecular mechanism of NBT inhibition of 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime and XO may provide insights into the design of more effective inhibitors.
Synthesemethoden
The synthesis of NBT involves the reaction of 4-nitrobenzaldehyde with O-(4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl) hydroxylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
NBT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. NBT has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime, which is involved in the production of nitric oxide (NO). NBT also inhibits the activity of XO, which is involved in the production of reactive oxygen species (ROS) that contribute to inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
4-morpholin-4-yl-6-[(E)-(4-nitrophenyl)methylideneamino]oxy-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O4/c15-12-17-13(20-5-7-24-8-6-20)19-14(18-12)25-16-9-10-1-3-11(4-2-10)21(22)23/h1-4,9H,5-8H2,(H2,15,17,18,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLWVMUKDKIWLS-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)ON=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N)O/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907715.png)

acetyl]carbonohydrazonoyl}-2-furyl)methyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B5907722.png)
![N'-[(4-iodobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5907725.png)
![N-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5907737.png)

![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-methyl-2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5907757.png)
![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5907765.png)
![2-methoxyethyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907770.png)

![4-oxo-4-({2-[(trifluoromethyl)thio]phenyl}amino)-2-butenoic acid](/img/structure/B5907778.png)
![2-(3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5907786.png)
![N-(2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5907791.png)
![N-[2,2,2-trichloro-1-(4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)ethyl]butanamide](/img/structure/B5907800.png)